molecular formula C14H20Cl2N2Pt B6288752 rac-cis-1,2-Diaminodiamantane-platinum dichloride CAS No. 2629929-67-3

rac-cis-1,2-Diaminodiamantane-platinum dichloride

货号 B6288752
CAS 编号: 2629929-67-3
分子量: 482.3 g/mol
InChI 键: RUGWSCHKAJFSDU-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

DACPL is synthesized using a wet chemistry method, starting from platinum chloride and 1,2-diaminodiamantane. The compound is purified using a series of chromatography steps and characterized via spectroscopy techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.


Molecular Structure Analysis

According to X-ray crystallography, the compound has a cis configuration, meaning that the two chlorides and two diamantane ligands are located on the same side of the platinum atom.


Chemical Reactions Analysis

DACPL has been used as a precursor or a catalyst for many chemical reactions, such as polymerizations and cross-coupling reactions.


Physical And Chemical Properties Analysis

DACPL is a white to yellow powder that is soluble in water, methanol, and other polar solvents. It remains stable under ambient conditions and is relatively insensitive to light or air. DACPL is known for its high stability, low solubility, and good thermal stability. It is also highly conductive and has unique electronic properties.

科学研究应用

Cancer Treatment: Antineoplastic Agent

rac-cis-1,2-Diaminodiamantane-platinum dichloride: has been evaluated for its antiproliferative activity against human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R,R-enantiomer has shown increased efficacy compared to cisplatin, which is significant given cisplatin’s widespread use in cancer treatment . This compound’s potential as a pharmacophore highlights its role in developing new cancer therapies.

Steric Effects on Drug Efficacy

The bulky and lipophilic nature of the rac-cis-1,2-Diaminodiamantane ligand allows for the exploration of steric effects on drug efficacy . The increased steric demand does not hinder the binding of the platinum complexes to nucleotides, which is essential for their antineoplastic activity .

Solubility and Bioavailability

The dichloride complexes of this compound have a higher solubility, which is a crucial factor in drug design . Solubility directly affects bioavailability, and the improved solubility of these complexes could lead to better therapeutic outcomes.

Chiral Pharmacology

The chiral nature of rac-cis-1,2-Diaminodiamantane-platinum dichloride allows for the study of chiral pharmacology . Chirality can significantly impact the pharmacodynamics and pharmacokinetics of drugs, and this compound provides a model for studying these effects.

Comparative Studies with Cisplatin

Comparative studies with cisplatin can be conducted to understand the advantages of rac-cis-1,2-Diaminodiamantane-platinum dichloride over traditional treatments . This can lead to insights into overcoming drug resistance in cancer cells.

Partition Coefficient Estimation

A chromatographic approach has been used to estimate the solvent partition coefficient of the dichloride complex . Understanding the partition coefficient is vital for predicting the distribution of the drug within the body.

DNA Binding Rate

The rate at which diamondoid-based platinum complexes bind to nucleotides such as guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP) has been tested . Despite the increased steric demand, the binding occurs at a similar or faster rate compared to cisplatin , which is promising for its application in DNA-targeted therapies.

Synthesis of New Platinum(II) Complexes

The compound serves as a ligand base for the synthesis of new platinum(II) complexes with chloride and oxalate ligands . This expands the repertoire of compounds available for pharmaceutical research and development.

作用机制

Target of Action

Rac-cis-1,2-Diaminodiamantane-platinum dichloride is a platinum-based antineoplastic agent . Its primary targets are the nucleotides in the DNA of cancer cells . The compound binds to these nucleotides, particularly guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP), and interferes with DNA replication .

Mode of Action

The compound interacts with its targets by forming inter- and intrastrand DNA cross-links . This process involves the hydrolysis of the diamine complexes inside cancer cells, producing a charged complex that quickly loses water . The resulting cross-links block the repair mechanisms of the DNA, thereby inhibiting the replication of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of rac-cis-1,2-Diaminodiamantane-platinum dichloride are characterized by its high solubility . This property enhances the compound’s bioavailability, allowing it to effectively reach its targets in the body . A chromatographic approach was used to estimate the solvent partition coefficient of the dichloride complex .

Result of Action

The result of the action of rac-cis-1,2-Diaminodiamantane-platinum dichloride is the inhibition of cancer cell proliferation . In particular, the compound has been evaluated as an anti-proliferation agent for human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R,R-enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .

Action Environment

The action, efficacy, and stability of rac-cis-1,2-Diaminodiamantane-platinum dichloride can be influenced by various environmental factors. For instance, the pH level of the cellular environment can affect the hydrolysis of the diamine complexes, which is a crucial step in the compound’s mode of action

未来方向

The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments . These findings highlight the potential in 1,2-diaminodiamantane as a viable pharmacophore .

属性

IUPAC Name

(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;dichloroplatinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;;;/h7-12,15-16H,1-6H2;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWSCHKAJFSDU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].Cl[Pt+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2Pt
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。